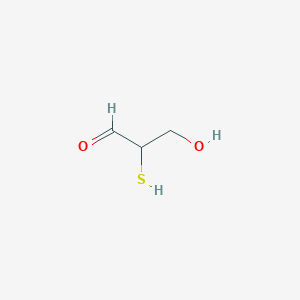

2-Thioglyceraldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129208. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Trioses - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

CAS番号 |

15890-66-1 |

|---|---|

分子式 |

C3H6O2S |

分子量 |

106.15 g/mol |

IUPAC名 |

3-hydroxy-2-sulfanylpropanal |

InChI |

InChI=1S/C3H6O2S/c4-1-3(6)2-5/h1,3,5-6H,2H2 |

InChIキー |

KFXMMDJTEXOROR-UHFFFAOYSA-N |

SMILES |

C(C(C=O)S)O |

正規SMILES |

C(C(C=O)S)O |

他のCAS番号 |

22331-85-7 |

ピクトグラム |

Corrosive; Acute Toxic |

同義語 |

2-thioglyceraldehyde |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2 Thioglyceraldehyde and Its Precursors

The synthesis of 2-Thioglyceraldehyde, a molecule featuring aldehyde, thiol, and hydroxyl functional groups, requires sophisticated strategies to manage the reactivity of these groups. A key challenge is the selective protection and deprotection to enable specific transformations.

A prominent and effective method for preparing a stable, protected form of this compound involves the ring-opening of thiiranes. mdpi.combenthamscience.comdiva-portal.orgacs.org Researchers have developed a route to synthesize an orthogonally protected version of this compound, which allows for the selective deprotection of its functional groups. mdpi.comdiva-portal.org This methodology is critical for the controlled use of the compound in subsequent reactions, such as in the synthesis of deoxythio sugars and carbohydrate mimetics. acs.orgacs.org

The synthesis starts from commercially available materials and proceeds through several steps to yield the target compound in a protected form, making it a valuable building block in organic synthesis. mdpi.com Precursors for related thioaldehydes can also be generated from compounds like 2-Benzothiazolyl Phenacyl Sulfoxide. researchgate.net

Table 1: Synthesis of Orthogonally Protected this compound via Thiirane (B1199164) Opening This table summarizes a key synthetic route, highlighting the precursor, key reaction type, and the significance of the final product.

| Step | Precursor/Intermediate | Key Transformation | Resulting Product | Significance | Reference |

| 1 | 2-(Diethoxymethyl)thiirane | Acylation/Ring-opening | α-(Benzoylthio)substituted aldehyde | Introduction of the thiol group in a protected form. | mdpi.com |

| 2 | Aldehyde intermediate | Hydrolysis | Orthogonally Protected this compound | A stable, versatile building block for further synthesis. | mdpi.comdiva-portal.org |

Functional Group Interconversions and Derivatization Routes

The unique trifunctional nature of 2-Thioglyceraldehyde makes it an ideal substrate for various functional group interconversions and derivatization reactions. These transformations leverage the aldehyde, thiol, and hydroxyl groups to construct more complex molecules.

A significant application is in the modification of biopolymers, such as chitosan (B1678972). This compound reacts with the primary amino groups of chitosan to form a chitosan-thioglyceraldehyde Schiff's base. mdpi.comresearchgate.net This derivatization introduces thiol groups onto the chitosan backbone, dramatically enhancing its properties for specific applications. The resulting material can be cross-linked, often with formaldehyde (B43269) or by creating a magnetic resin, to improve its stability and utility. mdpi.comresearchgate.net These modified chitosan resins exhibit a high affinity for heavy metal ions, making them effective adsorbents for wastewater treatment. mdpi.comasau.ruekb.eg The chelation capacity of the introduced thioglyceraldehyde moieties is credited for the high uptake of toxic metals like mercury (Hg(II)), copper (Cu(II)), and zinc (Zn(II)). mdpi.comasau.ru

Furthermore, this compound serves as a key precursor in the chemoenzymatic synthesis of thio-sugars. acs.orgcore.ac.uk For instance, it can undergo an aldol (B89426) addition reaction with dihydroxyacetone phosphate (B84403) (DHAP), catalyzed by aldolase (B8822740) enzymes, to form 6-thio-D-fructose phosphate. core.ac.uk This demonstrates the compound's utility in creating complex carbohydrate analogs where an oxygen atom is replaced by sulfur, a substitution of significant interest in medicinal chemistry and glycobiology.

Table 2: Derivatization of Chitosan with this compound for Heavy Metal Adsorption This table presents research findings on the adsorption capacity of chitosan resins modified with this compound.

| Derivative | Target Metal Ion | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

| Chitosan-thioglyceraldehyde Schiff's base cross-linked magnetic resin | Hg(II) | 98 | 5 | mdpi.com |

| Chitosan-thioglyceraldehyde Schiff's base cross-linked magnetic resin | Cu(II) | 76 | 5 | mdpi.com |

| Chitosan-thioglyceraldehyde Schiff's base cross-linked magnetic resin | Zn(II) | 52 | 5 | mdpi.com |

| Formaldehyde cross-linked modified chitosan-thioglyceraldehyde Schiff's base | Hg(II) | Not specified | 5 | researchgate.net |

Challenges and Future Directions in 2 Thioglyceraldehyde Synthesis

Detailed Investigation of C-C Bond Formation via Aldol (B89426) Reactions

The formation of carbon-carbon (C-C) bonds through aldol reactions is a fundamental transformation in organic chemistry. In the context of this compound, these reactions are of particular interest due to the compound's structural analogy to glyceraldehyde and its potential role in prebiotic chemical networks.

Stereochemical Outcomes and Diastereoselectivity in this compound Condensations

In non-enzymatic reactions, the stereoselectivity of aldol condensations can be influenced by the formation of Z- or E-enolates. Generally, Z-enolates lead to syn-diastereomers, while E-enolates favor the formation of anti-diastereomers youtube.com. The presence of the thiol group in this compound can influence the geometry of the enolate formed, thereby directing the stereochemical outcome of the condensation.

Table 1: Factors Influencing Stereoselectivity in Aldol Condensations

| Factor | Influence on Stereoselectivity |

|---|---|

| Enolate Geometry | Z-enolates typically yield syn products; E-enolates yield anti products youtube.com. |

| Catalyst | Organocatalysts and enzymes can enforce specific transition states, leading to high diastereoselectivity nih.govthieme-connect.de. |

| Substituents | The steric bulk and electronic nature of substituents on both the enolate and the electrophile affect the facial selectivity of the attack. |

| Solvent and Temperature | These parameters can influence the equilibrium between different enolate isomers and the stability of the transition states. |

Analogies and Divergences with the Core Formose Cycle Pathways

The formose reaction is the polymerization of formaldehyde (B43269) to form sugars, with glyceraldehyde being a key intermediate wikipedia.org. This compound can be considered a sulfur analog of glyceraldehyde, and its reactions provide insights into how sulfur could have influenced prebiotic sugar formation.

Computational studies have explored the thermodynamics and kinetics of sulfur analogs within the core formose cycle. The aldol addition of formaldehyde to mercaptoacetaldehyde (B1617137) (a precursor to this compound) to form this compound is a key step. These studies indicate that while the fundamental aldol and retro-aldol reaction mechanisms are similar to the non-sulfur formose reaction, the presence of sulfur introduces significant thermodynamic and kinetic differences nih.govmdpi.com.

One key divergence is the relative stability of the resulting thio-sugars. The presence of a thiol group can influence the equilibrium between different isomers and the stability of cyclic hemiacetals thieme-connect.de. Furthermore, the kinetics of the C-C bond-forming reactions can be altered. For example, some aldol additions involving sulfur analogs have been shown to have lower activation barriers compared to their oxygen counterparts, suggesting that the presence of sulfur could accelerate certain pathways in a prebiotic setting nih.gov.

Table 2: Comparison of this compound in a Thio-Formose Pathway with the Standard Formose Reaction

| Feature | Standard Formose Reaction | Thio-Formose Pathway with this compound |

|---|---|---|

| Key C3 Intermediate | Glyceraldehyde | This compound |

| Reaction Types | Aldol and retro-aldol condensations, isomerizations wikipedia.org. | Aldol and retro-aldol condensations, isomerizations nih.gov. |

| Thermodynamics | Formation of larger sugars is generally favorable under basic conditions wikipedia.org. | The thermodynamics of aldol additions can be influenced by the sulfur atom, with some reactions being more or less exergonic than their oxygen analogs nih.gov. |

| Kinetics | Autocatalytic cycle initiated by a small amount of glycolaldehyde (B1209225) wikipedia.org. | The presence of sulfur can lower the activation barriers for certain aldol steps nih.gov. |

| Product Diversity | Leads to a complex mixture of various sugars wikipedia.org. | The product distribution may be skewed towards certain thio-sugars due to differing stabilities and reaction rates nih.gov. |

Sulfur Chemistry: Thiol Reactivity and Electrophilic/Nucleophilic Characteristics

The chemistry of this compound is largely dictated by the interplay between its aldehyde and thiol functional groups.

The thiol group (-SH) imparts nucleophilic character to the molecule. The sulfur atom can act as a nucleophile, participating in reactions such as Michael additions and substitutions. The acidity of the thiol proton also allows for the formation of a thiolate anion, which is a much stronger nucleophile. This enhanced nucleophilicity is crucial for many of the reactions involving the sulfur atom.

The aldehyde group, on the other hand, is electrophilic at the carbonyl carbon. It is susceptible to attack by nucleophiles, including other molecules of this compound (in aldol self-condensation) or other nucleophiles present in the reaction mixture. The proximity of the electron-withdrawing aldehyde group can also influence the acidity of the α-carbon, facilitating enolate formation.

The dual electrophilic and nucleophilic nature of this compound allows it to participate in a variety of reactions. For instance, it can act as a nucleophile via its enolate in aldol reactions, or its thiol group can be involved in nucleophilic additions. Concurrently, its aldehyde group serves as an electrophilic center. This duality is central to its role in the formation of larger thio-sugars. Theoretical studies on the ring-opening of thiiranes by nucleophiles provide insight into the electrophilic nature of the carbon atoms adjacent to the sulfur, which is relevant to the reactivity of this compound's precursors capes.gov.br.

Elucidation of Degradation and Rearrangement Pathways

The stability of this compound is a critical factor in its chemistry. Like other aldehydes, it can be prone to degradation and rearrangement reactions, especially under harsh conditions.

One potential degradation pathway involves the Cannizzaro reaction, a disproportionation reaction that aldehydes without α-hydrogens undergo in the presence of a strong base. While this compound has α-hydrogens, related side reactions can still occur under the basic conditions often employed in formose-type reactions, leading to the formation of the corresponding alcohol and carboxylic acid. Computational studies suggest that for sulfur analogs in the formose reaction, competing Cannizzaro-type side reactions are kinetically less favored and thermodynamically disfavored when hydrogen sulfide (B99878) is abundant nih.gov.

Rearrangement reactions can also occur. For instance, isomerizations analogous to the aldose-ketose isomerization in the formose reaction can take place, leading to the formation of thioketoses. The equilibrium between the aldose and ketose forms will be influenced by the relative thermodynamic stabilities of the isomers.

Furthermore, the thiol group can be susceptible to oxidation, leading to the formation of disulfides. This process can be a significant degradation pathway, especially in the presence of oxidizing agents. The formation of such disulfide-linked dimers would effectively cap the reactive thiol group and alter the subsequent reaction pathways.

Table 3: Potential Degradation and Rearrangement Pathways of this compound

| Pathway | Description | Potential Products |

|---|---|---|

| Oxidation | The thiol group is oxidized to form a disulfide bond. | Dimer of this compound linked by a disulfide bridge. |

| Cannizzaro-type Reactions | Disproportionation under basic conditions. | Thio-glyceric acid and 2-thio-1,3-propanediol. |

| Isomerization | Rearrangement to the corresponding thioketose. | 1-Thio-dihydroxyacetone. |

| Polymerization | Self-condensation and polymerization, especially under basic conditions. | Higher molecular weight thio-sugars and complex polymers. |

Computational and Spectroscopic Approaches in 2 Thioglyceraldehyde Research

Quantum Chemical Investigations of Molecular Structure and Reactivitymdpi.com

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable for exploring the properties of molecules that may be difficult to isolate or study experimentally. nih.govresearchgate.net These computational tools allow for the detailed examination of molecular geometries, electronic structures, and reaction energetics. mdpi.com

Density Functional Theory (DFT) Studies on Conformational Landscapes

Density Functional Theory (DFT) calculations are a powerful tool for mapping the potential energy surface of a molecule to identify its various stable conformations (conformers) and the energy barriers between them. nih.govresearchgate.net For a flexible molecule like 2-thioglyceraldehyde, with rotatable bonds around the C-C, C-O, and C-S single bonds, numerous conformers can exist. DFT studies, often starting with a force field like MMFF to generate initial structures, can optimize the geometry of these conformers to find the global energy minimum. mdpi.com While specific studies detailing the full conformational landscape of isolated this compound are not prevalent in the surveyed literature, the methods for such an analysis are well-established. Such a study would calculate the relative energies of different rotamers, for instance, concerning the orientation of the hydroxyl, thiol, and aldehyde groups, to determine the most stable three-dimensional structure in the gas phase or in solution.

Free Energy Surface Mapping for Reaction Pathways and Intermediates

Computational studies have been crucial in understanding the role of this compound as an intermediate in complex reaction networks, such as the formose reaction, a plausible pathway for the prebiotic synthesis of sugars. mdpi.comnih.gov By mapping the free energy surface, researchers can determine the thermodynamic feasibility and kinetic barriers of reaction pathways. mdpi.com

In the context of a sulfur-containing formose reaction, this compound emerges from the aldol (B89426) addition of a C1 species (formaldehyde) and a C2 species (mercaptoacetaldehyde). nih.gov Quantum chemical calculations have determined the thermodynamics of this key step. The formation of this compound from mercaptoacetaldehyde (B1617137) and formaldehyde (B43269) is thermodynamically favorable. nih.gov

Computational analysis shows that the reaction to form this compound (an aldehyde-thiol) is significantly more favorable than forming its isomer, a thione-diol. nih.gov The calculated activation energy barriers for the aldol addition leading to this compound are comparable to those for the non-sulfur equivalent reaction, suggesting the kinetic feasibility of its formation in a prebiotic environment. nih.gov

| Reactants | Product | Relative Free Energy (Gr0) of Product (kcal/mol) | Reaction Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| Mercaptoacetaldehyde + Formaldehyde | This compound | -5.9 | -7.6 |

| Glycolaldehyde (B1209225) + Formaldehyde | Glyceraldehyde | -2.0 | -9.4 |

| Mercaptoacetaldehyde + Formaldehyde | Thione-diol isomer | +4.5 | +2.8 |

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are vital for the direct identification and structural elucidation of chemical compounds. For a reactive species like this compound, these techniques provide definitive proof of its formation and functional group composition. The synthesis of an orthogonally protected version of this compound has been reported, suggesting that the unprotected aldehyde is challenging to isolate, which complicates direct spectroscopic analysis. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei like ¹H and ¹³C. redalyc.orgresearchgate.net While detailed experimental NMR spectra for isolated this compound are not readily found in the literature, likely due to its instability, its structure allows for the prediction of its key spectral features.

A ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton (CHO), the methine proton (CH(SH)), the methylene (B1212753) protons (CH₂OH), and the hydroxyl (OH) and thiol (SH) protons. The aldehydic proton would appear far downfield (typically 9-10 ppm). The chemical shifts and coupling patterns (multiplicity) of the other protons would provide direct evidence of the connectivity of the carbon backbone. Similarly, a ¹³C NMR spectrum would show three distinct signals for the carbonyl carbon, the thiol-bearing methine carbon, and the hydroxyl-bearing methylene carbon, each in a characteristic chemical shift region. Two-dimensional NMR techniques like COSY and HMQC would be used to definitively assign these proton and carbon signals. geologyscience.rumdpi-res.com

Infrared (IR) and Mass Spectrometry for Functional Group Analysis

Infrared (IR) Spectroscopy probes molecular vibrations and is used to identify specific functional groups. elmergib.edu.ly The IR spectrum of this compound would be expected to display characteristic absorption bands. A strong, sharp peak around 1720-1740 cm⁻¹ would indicate the C=O (aldehyde) stretch. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the alcohol group. redalyc.org The C-S stretch typically appears as a weak band in the 600-800 cm⁻¹ region. The S-H stretching band, expected around 2550-2600 cm⁻¹, is often weak and may not be prominent. The absence of a strong S-H band could also suggest tautomerization or dimerization in the sample. acs.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Broad, Strong |

| C-H (Alkane) | Stretching | 2850 - 3000 | Medium |

| S-H (Thiol) | Stretching | 2550 - 2600 | Weak |

| C=O (Aldehyde) | Stretching | 1720 - 1740 | Strong |

| C-O (Alcohol) | Stretching | 1050 - 1260 | Strong |

Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and offering structural clues. While experimental spectra are not available in the reviewed literature, predicted mass spectrometry data exists. High-resolution mass spectrometry would be able to confirm the elemental formula C₃H₆O₂S. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O), formaldehyde (CH₂O), or the thioformyl (B1219250) radical (HCS).

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 107.01613 |

| [M+Na]⁺ | 128.99807 |

| [M-H]⁻ | 105.00157 |

| [M+NH₄]⁺ | 124.04267 |

| [M+K]⁺ | 144.97201 |

| [M+H-H₂O]⁺ | 89.006110 |

Research on Derivatives and Chemically Modified Forms of 2 Thioglyceraldehyde

Orthogonally Protected 2-Thioglyceraldehyde: Synthesis, Stability, and Deprotection Strategies

The selective manipulation of the three functional groups in this compound necessitates the use of an orthogonal protection strategy. fiveable.me This approach involves the use of protecting groups that can be removed under specific conditions without affecting other protecting groups, allowing for precise and controlled chemical transformations. fiveable.meresearchgate.net

Synthesis: A notable synthesis of an orthogonally protected this compound derivative was reported by Silvestri and Wong. acs.orgcapes.gov.br Their method involves the treatment of acrolein diethyl acetal (B89532) sulfide (B99878) with methanesulfenyl bromide, leading to the opening of the thiirane (B1199164) ring to form a halo disulfide. capes.gov.br This intermediate allows for the selective introduction of different functionalities. The acetal protects the aldehyde, while the disulfide protects the thiol group. The remaining hydroxyl group can then be protected by a third, orthogonal protecting group.

Deprotection Strategies: The key to an orthogonal protection strategy is the ability to selectively deprotect each functional group. fiveable.me

Aldehyde Deprotection: The acetal protecting the aldehyde can be removed under mild acidic conditions. capes.gov.br

Thiol Deprotection: The disulfide can be cleaved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). capes.gov.br

Hydroxyl Deprotection: The deprotection of the hydroxyl group depends on the specific protecting group used. For example, silyl (B83357) ethers are typically removed with fluoride (B91410) ions, while benzyl (B1604629) ethers are cleaved by hydrogenolysis. youtube.com

This ability to sequentially and selectively unmask the functional groups of this compound makes it a powerful tool in the synthesis of complex molecules. researchgate.net

Chiral Derivatives and Their Synthetic Utility

The stereochemistry of this compound is a critical aspect of its synthetic applications, particularly in the synthesis of chiral molecules like carbohydrates and their analogs. The use of chiral derivatives of this compound allows for the introduction of specific stereocenters into the target molecule.

Enzymatic methods have been employed to produce highly enantiomerically pure starting materials for the synthesis of chiral this compound derivatives. acs.org For example, enzymes can be used to resolve racemic mixtures or to catalyze stereoselective reactions, yielding chiral building blocks with high enantiomeric excess.

These chiral derivatives are invaluable in the synthesis of complex natural products and pharmaceuticals, where precise control of stereochemistry is often essential for biological activity.

This compound as a Precursor for Deoxythio Sugars and Analogues

Deoxythio sugars, in which one or more hydroxyl groups of a sugar are replaced by a thiol group, are an important class of carbohydrate analogs with potential therapeutic applications. This compound serves as a key precursor in the synthesis of these compounds. acs.org

A chemoenzymatic approach utilizing aldolases has been developed for the synthesis of deoxythio sugars from this compound. acs.org Aldolases catalyze the stereoselective aldol (B89426) addition of a donor molecule (often dihydroxyacetone phosphate) to an acceptor aldehyde. By using a protected form of this compound as the acceptor, it is possible to construct the carbon backbone of a deoxythio sugar with precise stereochemical control.

This method provides a convergent and efficient route to a variety of deoxythio sugars, which would be challenging to synthesize using traditional chemical methods alone. acs.org The resulting thio-sugars can be further modified to create a diverse range of analogs for biological evaluation. nih.gov

Formation and Chemical Behavior of this compound Schiff's Bases

The aldehyde functionality of this compound can readily react with primary amines to form Schiff's bases, also known as imines. redalyc.org This reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl group, followed by dehydration. sci-hub.se

Schiff's bases derived from this compound are of particular interest due to their potential as chelating agents for metal ions. The presence of the sulfur and nitrogen atoms, in addition to the hydroxyl group, creates a multidentate ligand capable of coordinating with various metals. researchgate.netunesp.br

For example, a Schiff's base formed from chitosan (B1678972) and this compound has been used to create a resin for the adsorption of heavy metal ions from aqueous solutions. researchgate.netunesp.br The imine nitrogen and the thiol sulfur act as binding sites for metals like mercury, copper, and zinc. researchgate.net The chemical behavior of these Schiff's bases is influenced by factors such as pH and the nature of the metal ion. researchgate.netunesp.br The formation of stable metal complexes makes these derivatives useful for applications in environmental remediation and analytical chemistry. unesp.br

Interdisciplinary Research Perspectives and Broader Contexts of 2 Thioglyceraldehyde

Role in Prebiotic Chemistry: Insights into Early Biochemical Pathways

The origin of life on Earth necessitated the formation of essential biomolecules from simpler precursors. Thiols, a class of organic sulfur compounds, are believed to have been significant in prebiotic chemistry. nih.govnih.gov It is hypothesized that a network of organic reactions involving thiols and thioesters could have played a role in the origins of life, exhibiting complex behaviors seen in biological systems. ulisboa.pt The transition from a reducing to an oxidizing atmosphere on early Earth likely influenced the role of thiols, which were important in primitive metabolism. nih.gov

Recent studies suggest that compounds with a thiol group (-SH) were essential for the polymerization of amino acids in prebiotic conditions. arxiv.org The higher nucleophilicity of thiols compared to alcohols and the higher electrophilicity of thioesters compared to esters suggest that thiodepsipeptides and thiol-terminated peptides could have formed readily on the prebiotic Earth, with thiols acting as key players. nih.gov The formation of 2-thioglyceraldehyde is considered a thermodynamically favorable reaction in models of prebiotic sugar synthesis. mdpi.com Specifically, the aldol (B89426) addition of a C2 sulfur-containing enol with formaldehyde (B43269) (a C1 species) to produce this compound is a very favorable reaction. mdpi.com This suggests a plausible pathway for the formation of thiosugars on the early Earth.

In the context of the formose reaction, a plausible prebiotic route to sugars, the presence of sulfur-containing analogs like this compound can alter the reaction landscape. mdpi.com While the standard formose reaction can be messy, the incorporation of sulfur may have provided a more controlled pathway. For instance, the aldol addition of mercaptoacetaldehyde (B1617137) (a C2 sulfur analog) with formaldehyde to form this compound (a C3 aldehyde-thiol) is thermodynamically favorable. nih.gov This highlights the potential of this compound as a key intermediate in the prebiotic synthesis of more complex molecules.

Interactions with Biocatalytic Systems: Aldolases and Related Enzymes

Aldolases are enzymes that catalyze aldol reactions, which are crucial for forming carbon-carbon bonds in biological systems. nih.gov These enzymes have garnered significant interest for their potential in chemical research and production due to their stereospecificity. thieme-connect.dethieme-connect.de Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, in particular, are highly specific for DHAP as the donor molecule and can react with a wide variety of aldehyde acceptors. thieme-connect.de

The interaction of this compound and its derivatives with aldolases has been explored as a method for synthesizing thiosugars. thieme-connect.de For instance, aldol addition reactions catalyzed by aldolases can utilize acceptors like this compound diethyl acetal (B89532). thieme-connect.de However, the free thiol group can present challenges, as it is sensitive to oxidation and can inactivate some enzymes. thieme-connect.de An alternative approach involves using a halo-substituted aldehyde followed by nucleophilic substitution with a sulfide (B99878) to introduce the thiol group. thieme-connect.de

Fructose-1,6-bisphosphate aldolase (B8822740) has been shown to catalyze the aldol condensation between DHAP and various aldehydes, including derivatives related to this compound. thieme-connect.deacs.org The stereospecificity of these enzymes allows for the synthesis of highly enantiomerically pure compounds. acs.org For example, a combination of 2-deoxyribose-5-phosphate aldolase (DERA) and fructose (B13574) 1,6-bisphosphate aldolase can be used in sequential aldol reactions to produce complex sugar analogs. thieme-connect.de This enzymatic approach provides a powerful tool for creating chiral building blocks for various applications.

Engineering of Functional Materials Using this compound Derivatives

Development of Chelating Resins for Metal Ion Interactions

The functionalization of polymer resins with chelating groups containing sulfur and nitrogen atoms is a widely explored strategy for creating materials that can effectively capture heavy metal ions from aqueous solutions. nih.govresearchgate.net The thiol group (-SH) in particular is known to have a strong affinity for heavy metals, making it a valuable functional group for such applications. researchgate.netmdpi.com

Derivatives of this compound have been successfully incorporated into various polymer backbones to create these specialized chelating resins. One common approach involves modifying chitosan (B1678972), a natural and abundant polymer, with this compound. nih.govresearchgate.netmdpi.com For example, a chitosan-thioglyceraldehyde Schiff's base cross-linked magnetic resin has been synthesized and shown to be effective in removing toxic metal ions like Hg(II), Cu(II), and Zn(II) from water. nih.govresearchgate.net The modification of chitosan with such functional groups enhances its natural ability to chelate metal ions. ijirset.com

Another versatile polymer platform for creating chelating resins is poly(glycidyl methacrylate) (PGMA). nih.gov The epoxy groups on PGMA are readily modified, allowing for the introduction of various functional groups, including thiols. nih.gov By reacting PGMA with compounds containing thiol groups, resins with a high density of metal-binding sites can be prepared. These thiol-functionalized resins exhibit high selectivity and adsorption capacity for various heavy metal ions. osti.govpjoes.com

The synthesis of these resins often involves a Schiff base condensation reaction between an amino group on the polymer and the aldehyde group of this compound or a similar molecule. nih.govredalyc.org This reaction creates a stable linkage and incorporates the desired thiol functionality. The resulting resins can be produced in various forms, such as microspheres or magnetic composites, to facilitate their separation from the treated water. researchgate.netcapes.gov.br The table below summarizes the maximum adsorption capacities of some this compound-based resins for different metal ions.

| Resin | Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Chitosan-thioglyceraldehyde Schiff's base cross-linked magnetic resin (CSTG) | Hg(II) | 98 ± 2 | nih.govresearchgate.net |

| Cu(II) | 76 ± 1 | nih.govresearchgate.net | |

| Zn(II) | 52 ± 1 | nih.govresearchgate.net |

Adsorption Mechanisms and Material Design Principles

The effectiveness of chelating resins derived from this compound in removing heavy metal ions is governed by several factors, including the chemical nature of the resin, the properties of the metal ion, and the solution conditions. The primary mechanism of adsorption is chelation, where the sulfur and often other donor atoms (like nitrogen in Schiff base derivatives) on the resin form coordinate bonds with the metal ions. nih.govijirset.com This interaction is explained by the Hard and Soft Acids and Bases (HSAB) theory, which posits that soft metal ions like Hg(II) and Pb(II) have a strong affinity for soft donor atoms like sulfur. mdpi.com

The design of these adsorbent materials focuses on maximizing the number of accessible functional groups and optimizing the polymer matrix's physical properties. A higher density of chelating moieties generally leads to a higher adsorption capacity. unesp.br The degree of cross-linking in the polymer is also a critical design parameter; a lower degree of cross-linking can result in a faster uptake of metal ions. unesp.br The porosity and surface area of the resin are also important, as a more porous structure allows for better diffusion of metal ions to the active sites. mdpi.com

The table below lists the chemical compounds mentioned in this article.

| Compound Name |

|---|

| This compound |

| This compound diethyl acetal |

| Formaldehyde |

| Dihydroxyacetone phosphate (DHAP) |

| Fructose-1,6-bisphosphate |

| 2-deoxyribose-5-phosphate |

| Chitosan |

| Poly(glycidyl methacrylate) (PGMA) |

| Mercaptoacetaldehyde |

Q & A

Q. How should researchers address gaps in the existing literature on this compound’s environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。